1,4-Dibromo-2-chloro-1,1,2-trifluorodecane

Vue d'ensemble

Description

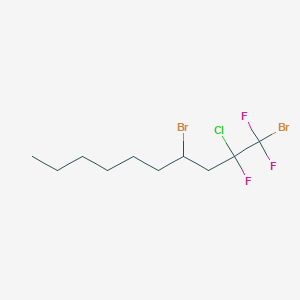

1,4-Dibromo-2-chloro-1,1,2-trifluorodecane is a chemical compound with the formula C10H16Br2ClF3 . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .

Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), and fluorine (F) atoms. The exact structure would require more specific information or computational chemistry analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Unfortunately, specific details about its properties such as melting point, boiling point, density, etc., are not available in the current resources .Applications De Recherche Scientifique

Overview of Fluorinated Compounds in Environmental and Industrial Applications

The exploration of fluorinated compounds, such as 1,4-Dibromo-2-chloro-1,1,2-trifluorodecane, reveals their significance in various scientific research applications. These compounds are crucial due to their unique properties, such as thermal stability and resistance to degradation, which make them valuable in environmental science, material science, and chemical synthesis.

Environmental Persistence and Toxicity of Fluorinated Alternatives

Recent studies have highlighted the environmental persistence and potential toxicity of fluorinated alternatives to long-chain per- and polyfluoroalkyl substances (PFASs). These alternatives, designed to replace legacy PFAS compounds, exhibit significant environmental stability and bioaccumulation potential, raising concerns about their impact on ecological and human health (Wang et al., 2019). The investigation into these fluorinated alternatives emphasizes the need for further toxicological studies to assess their safety for long-term use.

Advances in Fluoroalkylation Methods in Aqueous Media

The development of fluoroalkylation techniques in aqueous media represents a significant advancement in the field of green chemistry. These methods facilitate the incorporation of fluorinated groups into target molecules under environmentally benign conditions. Recent progress in this area includes the successful implementation of catalytic systems and novel reagents, opening new avenues for the synthesis of fluorinated compounds with minimized environmental impact (Song et al., 2018). This approach aligns with the increasing demand for sustainable and eco-friendly chemical processes.

Role of Fluorinated Compounds in Organic Synthesis

Fluorinated compounds play a pivotal role in organic synthesis, serving as key intermediates in the construction of complex molecular architectures. The unique reactivity and properties of these compounds enable the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials. The use of trifluoromethanesulfonic acid, for instance, has been extensively reviewed for its applications in electrophilic aromatic substitution reactions, carbon-carbon and carbon-heteroatom bond formation, and the synthesis of cyclic structures, showcasing the versatility of fluorinated reagents in modern organic chemistry (Kazakova & Vasilyev, 2017).

Safety and Hazards

1,4-Dibromo-2-chloro-1,1,2-trifluorodecane is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and others .

Propriétés

IUPAC Name |

1,4-dibromo-2-chloro-1,1,2-trifluorodecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Br2ClF3/c1-2-3-4-5-6-8(11)7-9(13,14)10(12,15)16/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXKUGOCECZHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(C(F)(F)Br)(F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br2ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3138488.png)

![4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3138499.png)

![4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid](/img/structure/B3138502.png)

![N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide](/img/structure/B3138526.png)

![1-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B3138536.png)

![1-[2-(Pyridin-2-yl)ethyl]guanidine](/img/structure/B3138576.png)